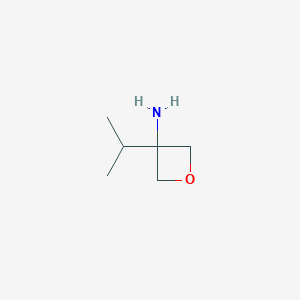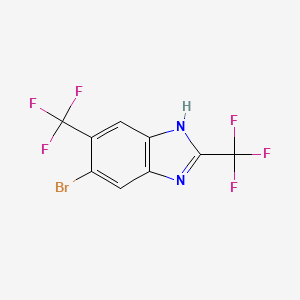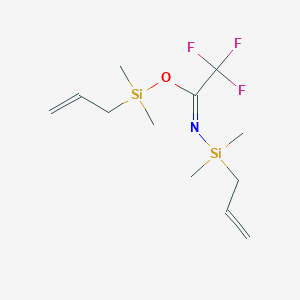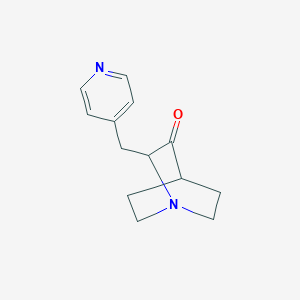![molecular formula C10H8N4O2 B12836608 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a heterocyclic compound that features both imidazole and indazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and monitored on a large scale .
化学反応の分析
Types of Reactions: 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in developing new materials and catalysts
作用機序
The mechanism by which 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use .
類似化合物との比較
Indole Derivatives: These compounds share the indole ring structure and exhibit similar bioactive properties.
Imidazole Derivatives: Compounds with the imidazole ring are also comparable in terms of their chemical reactivity and applications.
Uniqueness: What sets 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid apart is its combined imidazole and indazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications .
特性
分子式 |
C10H8N4O2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2-methyl-6,7-dihydroimidazo[4,5-e]indazole-8-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16) |
InChIキー |
DRRXGQJBFXIPAP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)




![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)

